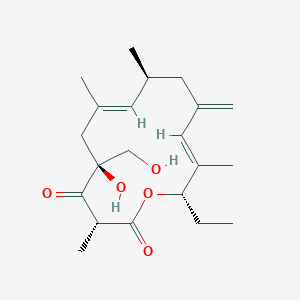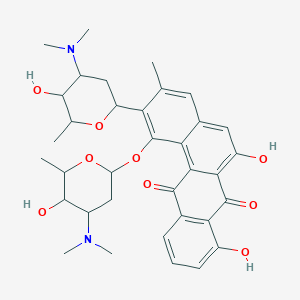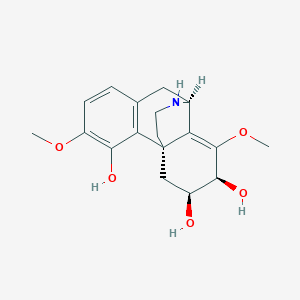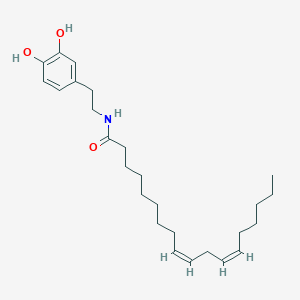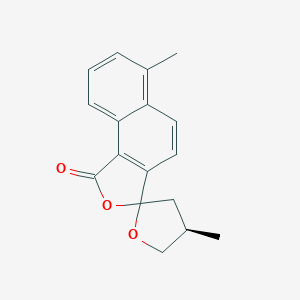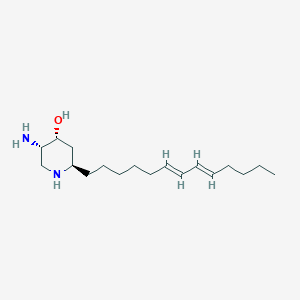
Pseudodistomin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pseudodistomin B is a natural product that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a bioactive compound that is extracted from the marine flatworm, Pseudobiceros distylium. Pseudodistomin B has been found to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of pseudodistomin B is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Pseudodistomin B has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Pseudodistomin B has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. Pseudodistomin B has also been found to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One advantage of using pseudodistomin B in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, a limitation is that the extraction and purification process can be time-consuming and expensive. Additionally, the mechanism of action of pseudodistomin B is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on pseudodistomin B. One area of focus could be on its potential as an anticancer agent, particularly against breast cancer and leukemia cells. Another area of research could be on its anti-inflammatory and antiviral properties, with the aim of developing treatments for inflammatory diseases and viral infections. Additionally, further studies could be conducted to elucidate the mechanism of action of pseudodistomin B, which could lead to the development of more effective treatments.
Synthesis Methods
Pseudodistomin B can be synthesized through a multi-step process, starting with the extraction of the marine flatworm Pseudobiceros distylium. The extracted material is then purified through a series of chromatographic techniques, including silica gel and reverse-phase high-performance liquid chromatography. The final product is obtained in the form of a white powder.
Scientific Research Applications
Pseudodistomin B has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer properties, particularly against breast cancer and leukemia cells. Pseudodistomin B has also been shown to possess anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of inflammatory diseases and viral infections.
properties
CAS RN |
106293-83-8 |
|---|---|
Product Name |
Pseudodistomin B |
Molecular Formula |
C26H18N4O6S2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
(2R,4R,5S)-5-amino-2-[(6E,8E)-trideca-6,8-dienyl]piperidin-4-ol |
InChI |
InChI=1S/C18H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-18(21)17(19)15-20-16/h5-8,16-18,20-21H,2-4,9-15,19H2,1H3/b6-5+,8-7+/t16-,17+,18-/m1/s1 |
InChI Key |
ACYWLYLTIGBFNS-IZXXOBHXSA-N |
Isomeric SMILES |
CCCC/C=C/C=C/CCCCC[C@@H]1C[C@H]([C@H](CN1)N)O |
SMILES |
CCCCC=CC=CCCCCCC1CC(C(CN1)N)O |
Canonical SMILES |
CCCCC=CC=CCCCCCC1CC(C(CN1)N)O |
synonyms |
(2R)-5β-Amino-2α-[(3E,5E)-3,5-tridecadienyl]piperidin-4β-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



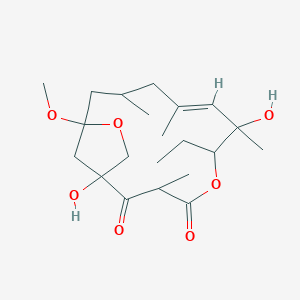
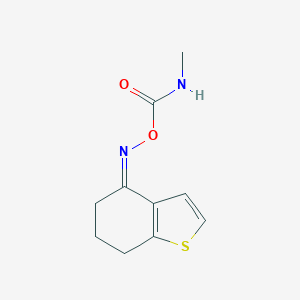
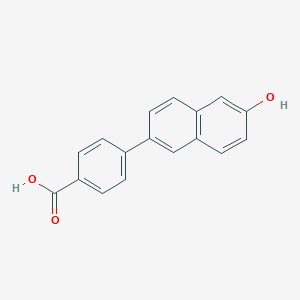
![2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid](/img/structure/B217754.png)
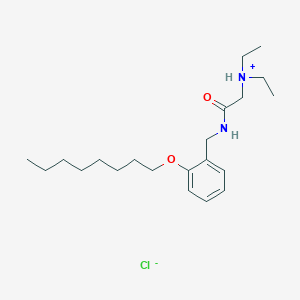
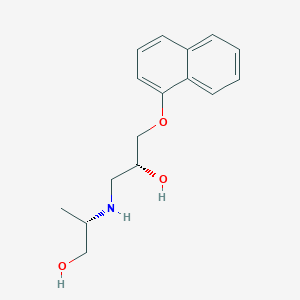
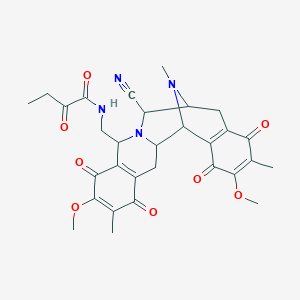
![(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B217773.png)
![[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B217776.png)
